N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide
Description
N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s unique structure, which includes cyclobutyl, hydroxyethyl, difluorocyclohexyl, and methanesulfonamide groups, suggests it could have interesting chemical and biological properties.
Properties
IUPAC Name |
N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F2NO3S/c14-13(15)7-2-1-6-11(13)9-20(18,19)16-8-12(17)10-4-3-5-10/h10-12,16-17H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNCRLVSNQEVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CS(=O)(=O)NCC(C2CCC2)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide likely involves multiple steps, including the formation of the cyclobutyl and difluorocyclohexyl groups, followed by their coupling with the methanesulfonamide moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This might involve optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to increase production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide could undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group could be oxidized to a carbonyl group.
Reduction: The difluorocyclohexyl group could be reduced to a cyclohexyl group.
Substitution: The methanesulfonamide group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the difluorocyclohexyl group would yield a cyclohexyl derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or pharmaceuticals.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of the methanesulfonamide group suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery research.
Medicine
In medicine, if the compound exhibits biological activity, it could be investigated as a potential therapeutic agent. Its unique structure might confer specific pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications, such as coatings or adhesives.
Mechanism of Action
The mechanism by which N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it might interact with these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other sulfonamide derivatives or compounds with cyclobutyl and difluorocyclohexyl groups. Examples could include:
- N-(2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide
- N-(2-cyclobutyl-2-hydroxyethyl)-1-cyclohexylmethanesulfonamide
Uniqueness
N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide is unique due to the combination of its structural features. The presence of both cyclobutyl and difluorocyclohexyl groups, along with the methanesulfonamide moiety, might confer specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
